(4-Chlorophenyl)(oxo)acetaldehyde oxime
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Overview
Description
(4-Chlorophenyl)(oxo)acetaldehyde oxime is a chemical compound with the molecular formula C8H6ClNO2 and a molecular weight of 183.59 g/mol . This compound is characterized by the presence of a chlorophenyl group attached to an oxoacetaldehyde oxime moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(oxo)acetaldehyde oxime typically involves the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous medium at a controlled temperature to yield the desired oxime .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(oxo)acetaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-chlorobenzoic acid.
Reduction: Formation of (4-chlorophenyl)acetaldehyde amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Chlorophenyl)(oxo)acetaldehyde oxime is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(oxo)acetaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress-related processes .
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorophenyl)acetaldehyde oxime
- (4-Chlorophenyl)glyoxal oxime
- (4-Chlorophenyl)acetone oxime
Uniqueness
(4-Chlorophenyl)(oxo)acetaldehyde oxime is unique due to its specific structural features, such as the presence of both a chlorophenyl group and an oxoacetaldehyde oxime moiety. This combination imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
IUPAC Name |
(2E)-1-(4-chlorophenyl)-2-hydroxyiminoethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2/c9-7-3-1-6(2-4-7)8(11)5-10-12/h1-5,12H/b10-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTDHICJRITDGJ-BJMVGYQFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=NO)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=N/O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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